3-Bromo-4-methylpyridine-5-boronic acid pinacol ester
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Overview
Description
3-Bromo-4-methylpyridine-5-boronic acid pinacol ester: is an organoboron compound with the molecular formula C12H17BBrNO2 and a molecular weight of 297.99 g/mol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Mechanism of Action
Target of Action
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound may undergo oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, the transfer of formally nucleophilic organic groups from boron to palladium, may also occur .
Biochemical Pathways
The compound likely participates in the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The exact downstream effects of this pathway depend on the specific reactants and conditions used.
Pharmacokinetics
The compound’s molecular weight (29799) and solid physical form may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The result of the compound’s action is likely the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, depending on the specific reactants used.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat. Additionally, the compound’s solubility and stability may vary depending on the specific conditions used in the Suzuki-Miyaura cross-coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester typically involves the reaction of 3-Bromo-4-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum efficiency and yield, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used.
Bases: Bases like potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.
Solvents: Solvents such as toluene, tetrahydrofuran, or dimethylformamide are typically used.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is used as a building block in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of various aromatic and heteroaromatic compounds .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents .
Industry: Industrially, it is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials is particularly noteworthy .
Comparison with Similar Compounds
- 4-Bromo-3-methylphenylboronic acid pinacol ester
- 3-Bromo-5-methylpyridine-4-boronic acid pinacol ester
- 4-Bromo-2-methylpyridine-5-boronic acid pinacol ester
Uniqueness: 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions where other similar compounds may not perform as well .
Biological Activity
3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly for its potential applications in drug development and synthetic chemistry. This article explores its biological activity, synthesis, and application in various fields, supported by data tables and relevant case studies.
- Molecular Formula : C12H14BBrN2O2
- Molecular Weight : 284.06 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Antibacterial Properties
Recent studies have demonstrated that compounds containing boronic acid moieties exhibit significant antibacterial activity. The biological activity of this compound has been evaluated against various strains of bacteria, showing promising results.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 50 µM | |
Escherichia coli | 75 µM | |
Streptococcus agalactiae | 100 µM |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, similar to other boronic acid derivatives.
Antiviral Activity
In addition to antibacterial properties, this compound has shown potential antiviral activity. A study investigated its effects on Kaposi's Sarcoma-associated herpesvirus (KSHV), revealing that it could disrupt viral latency and replication processes.
Case Study: Synthesis and Application
A notable case study involved the synthesis of this compound through a palladium-catalyzed Suzuki coupling reaction. The reaction conditions were optimized to achieve high yields and purity:
- Starting Materials : 3-Bromo-4-methylpyridine and pinacol boronate.
- Catalyst : Palladium acetate.
- Solvent : Toluene.
- Temperature : 100 °C for 12 hours.
The resulting product was characterized using NMR and mass spectrometry, confirming its structure and purity.
The biological activity of boronic acids is often attributed to their ability to form reversible covalent bonds with diols in biological systems, which can affect enzyme activity and cellular processes. Specifically, the boronic acid group can inhibit serine proteases, leading to altered metabolic pathways in target organisms.
Properties
IUPAC Name |
3-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO2/c1-8-9(6-15-7-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXKZTBYHOKNFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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